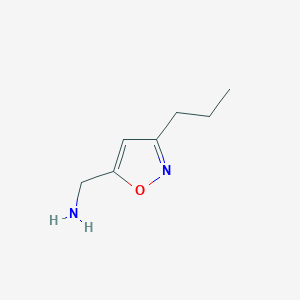

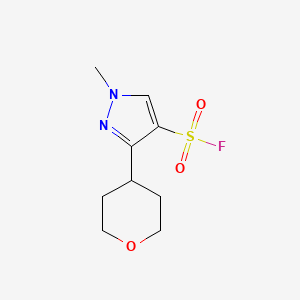

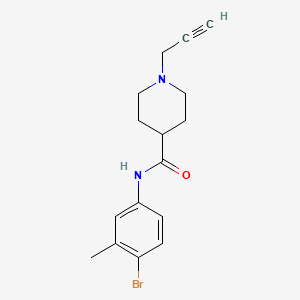

![molecular formula C17H20N2O2S B2662213 {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate CAS No. 338413-56-2](/img/structure/B2662213.png)

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate, also known as IMI, is a carbamate insecticide that has been widely used in agriculture to control pests. It was first introduced in the 1950s, and since then, it has become one of the most commonly used insecticides worldwide. IMI is known for its effectiveness in controlling a wide range of insects, including aphids, beetles, and caterpillars.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for compound '{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate' involves the reaction of 2-[(4-methylphenyl)sulfanyl]-3-pyridinylmethylamine with N-isopropylcarbamate in the presence of a suitable reagent.

Starting Materials

2-[(4-methylphenyl)sulfanyl]-3-pyridinylmethylamine, N-isopropylcarbamate

Reaction

To a stirred solution of 2-[(4-methylphenyl)sulfanyl]-3-pyridinylmethylamine (1 equiv) in a suitable solvent, add N-isopropylcarbamate (1.2 equiv) slowly., Cool the reaction mixture to 0-5°C and add a suitable reagent (e.g. triethylamine) slowly., Stir the reaction mixture at room temperature for several hours., Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain the desired compound.

Mecanismo De Acción

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. By inhibiting this enzyme, {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate disrupts the nervous system of the insect, leading to paralysis and death. This mechanism of action is similar to that of other carbamate insecticides.

Efectos Bioquímicos Y Fisiológicos

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate has been shown to have a range of biochemical and physiological effects on insects. Studies have shown that it can cause changes in the levels of neurotransmitters in the insect nervous system, as well as alterations in the activity of various enzymes. In addition, {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate has been shown to have an impact on the reproductive system of insects, affecting both the development of eggs and the survival of larvae.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate in lab experiments is its effectiveness in controlling pests. This makes it a valuable tool for researchers studying the impact of insects on crops or other organisms. However, there are also limitations to using {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate, including the potential for non-target effects and the development of resistance in target pests. Researchers must carefully consider these factors when designing experiments using {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate.

Direcciones Futuras

There are several potential future directions for research on {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate. One area of interest is the development of new formulations that can increase its effectiveness while minimizing its impact on non-target organisms. Another area of interest is the use of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate in combination with other insecticides or therapies to improve its efficacy. Finally, there is potential for research on the anti-cancer properties of {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate, with the aim of developing it as a cancer therapy.

Conclusion:

In conclusion, {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate, or {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate, is a carbamate insecticide that has been widely used in agriculture for several decades. Its effectiveness in controlling pests has been well documented, and recent research has also suggested potential applications in other areas, such as cancer treatment. While there are limitations to its use, {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate remains a valuable tool for researchers studying the impact of insects on crops and other organisms.

Aplicaciones Científicas De Investigación

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate has been extensively studied for its insecticidal properties, and its effectiveness in controlling pests has been well documented. However, recent research has also focused on its potential use in other areas, such as cancer treatment. Studies have shown that {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate has anti-cancer properties and can inhibit the growth of cancer cells. This suggests that {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate may have potential as a cancer therapy.

Propiedades

IUPAC Name |

[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-propan-2-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-12(2)19-17(20)21-11-14-5-4-10-18-16(14)22-15-8-6-13(3)7-9-15/h4-10,12H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIDPJJMQWDBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

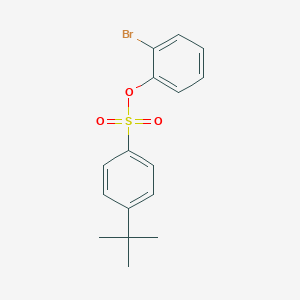

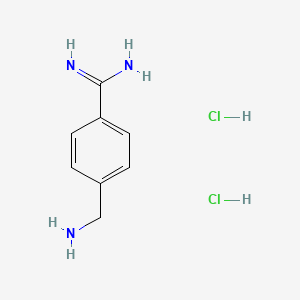

![2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone](/img/structure/B2662132.png)

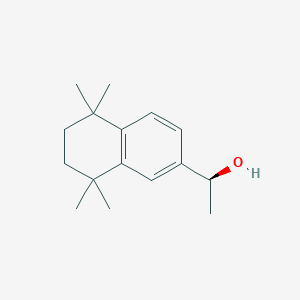

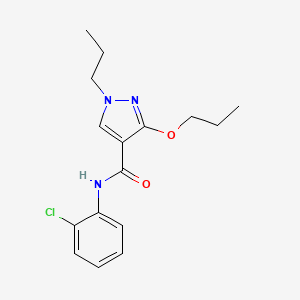

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2662140.png)

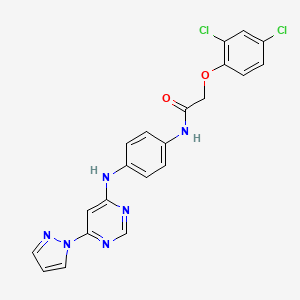

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2662142.png)

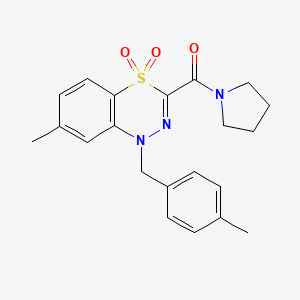

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2662150.png)